2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-(but-3-yn-2-ylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2S/c1-3-5(2)10-8-9-4-6(13-8)7(11)12/h1,4-5H,2H3,(H,9,10)(H,11,12) |
InChI Key |
GCGPKFGRNTZIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Construction
The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-halo carbonyl compounds and thiourea or related sulfur-nitrogen sources. A widely used approach is:
Cyclization of α-halo carbonyl compounds with thiourea : This classical method yields 2-aminothiazole derivatives efficiently. For example, bromination of β-ethoxyacrylamide followed by reaction with thiourea produces 2-aminothiazole-5-carboxamide derivatives in high yields (up to 95%) with minimal by-products.
Esterification and functional group manipulations : Starting from 2-methylthiazole-5-carboxylic acid, esterification with methanol under acidic conditions yields the methyl ester intermediate, which can be further functionalized.
Introduction of the Amino Side Chain with Alkyne Functionality
The but-3-yn-2-yl amino substituent can be introduced via nucleophilic substitution or amide bond formation strategies:
Amide coupling of the thiazole-5-carboxylic acid derivative with but-3-yn-2-yl amine : Using coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters, the amino group bearing the alkyne can be attached to the carboxylic acid moiety or to a pre-functionalized thiazole intermediate.
Direct substitution on 2-amino-thiazole : The 2-amino group on the thiazole can be alkylated or acylated with but-3-yn-2-yl derivatives under controlled conditions to avoid side reactions with the alkyne.
Protection and Deprotection Strategies
Given the sensitivity of the alkyne and amino groups, protection strategies are often employed:
Boc (tert-butoxycarbonyl) protection of amino groups : This is used during multi-step synthesis to protect the amino functionality during bromination or esterification steps.
Removal of protecting groups under mild acidic conditions : For example, Boc groups can be removed using 4 M hydrochloric acid in ethyl acetate at room temperature, preserving the alkyne functionality.
Detailed Stepwise Synthetic Procedure (Representative Example)
| Step No. | Reaction Type | Starting Material / Reagents | Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Esterification | 2-Methylthiazole-5-carboxylic acid + MeOH + H2SO4 | Reflux overnight | Methyl 2-methylthiazole-5-carboxylate | High | Acid-catalyzed esterification to protect carboxylic acid |
| 2 | Bromination | Methyl ester + N-bromosuccinimide (NBS) + AIBN catalyst | Reflux in solvent overnight | Methyl 2-(dibromomethyl)thiazole-5-carboxylate | High | Selective α-bromination at methyl position |
| 3 | Single reduction | Dibromomethyl compound + phosphite ester + base | Room temperature, overnight | Methyl 2-(bromomethyl)thiazole-5-carboxylate | High | Controlled reduction to monobromo intermediate |
| 4 | Amination (double Boc protection) | Bromomethyl intermediate + di-tert-butyl iminodicarboxylate | Room temperature, 12 h | Boc-protected aminomethyl-thiazole ester | High | Introduction of protected amino group |
| 5 | Boc deprotection | Boc-protected intermediate + 4 M HCl in ethyl acetate | Room temperature, 12 h | 2-(aminomethyl)-1,3-thiazole-5-carboxylic acid methyl ester | Moderate | Mild acidic removal of Boc protecting groups |
| 6 | Side chain introduction | Aminothiazole derivative + but-3-yn-2-yl amine + coupling agent | Room temperature or reflux | 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid | Variable | Amide bond formation or nucleophilic substitution to introduce alkyne amino side chain |
Note: The above sequence is adapted and optimized from related synthetic methods for 2-aminothiazole-5-carboxylic acid derivatives.
Alternative Synthetic Approaches
One-pot synthesis via α-bromination and thiourea cyclization : This method allows rapid access to 2-aminothiazole derivatives by brominating β-ethoxyacrylamides followed by thiourea treatment, avoiding sensitive intermediates and improving yield and operational simplicity.
Pattenden’s method for thiazoline synthesis : Though primarily for thiazolines, adaptations of this solvent-free, efficient approach using aminothiols and aryl ketonitriles may be explored for related thiazole derivatives with suitable modifications.
Analytical Characterization
Typical characterization techniques for confirming structure and purity include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H-NMR and ^13C-NMR to verify substitution pattern and alkyne presence.
Infrared (IR) Spectroscopy : Identification of characteristic functional groups such as NH, C=O, and alkyne C≡C stretches.
Mass Spectrometry (MS) : Molecular weight confirmation.
Thin Layer Chromatography (TLC) : Reaction monitoring and purity assessment.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the alkyne moiety, leading to the formation of diketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the alkyne group, converting it into an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace a leaving group on the ring. This can lead to the formation of various substituted thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new inhibitors for specific biological targets.
Medicine: The potential medicinal applications of this compound include its use as a precursor for the synthesis of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to disease processes.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Aromatic vs. Aliphatic Substituents: Compounds like BAC and febuxostat feature aromatic substituents (e.g., chlorobenzyl, isobutoxyphenyl), which enhance π-π stacking interactions with target enzymes or receptors.
- Electron-Withdrawing Groups : The 4-chlorobenzyl group in BAC increases electrophilicity, aiding in oxidative stress modulation, while the trifluoromethyl group in enhances lipophilicity and membrane permeability .
- Methylene Spacer vs. Direct Linkage : Derivatives with a methylene spacer (e.g., BAC analogs) showed comparable xanthine oxidase inhibition to febuxostat but with altered binding kinetics, suggesting flexibility in scaffold design .
Pharmacological Targets
- Antidiabetic Activity : BAC and its methylbenzyl analog act via AMPK pathway activation, reducing hepatic glucose production and enhancing insulin sensitivity in diabetic models .
- Enzyme Inhibition : Febuxostat’s direct phenyl-thiazole linkage optimizes binding to xanthine oxidase’s molybdenum center, a feature absent in spacer-containing analogs .
Biological Activity
2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that belongs to the thiazole family. Its unique structural features, including a thiazole ring, an amino group, and a carboxylic acid functional group, contribute to its potential biological activities. This article explores the biological activity of this compound based on current research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid is , with a molecular weight of approximately 196.23 g/mol. The compound features a but-3-yn-2-yl group attached to the amino group at the second position of the thiazole ring, enhancing its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that thiazole derivatives exhibit diverse biological activities, including:
- Antimicrobial Properties : Similar thiazole compounds have demonstrated efficacy against various bacterial strains. Preliminary studies suggest that 2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid may possess antimicrobial activity.
- Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory properties. Thiazoles have been implicated in modulating inflammatory pathways, which warrants further investigation into this specific compound .
- Antidiabetic Activity : Thiazole derivatives have shown promise in regulating metabolic pathways associated with diabetes. The specific mechanisms through which 2-[(But-3-yn-2-y)amino]-1,3-thiazole-5-carboxylic acid may exert similar effects are under active investigation.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of 2-[(But-3-yn-2-y)amino]-1,3-thiazole-5-carboxylic acid. Initial studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity. Molecular docking studies are being employed to elucidate these interactions further.
Case Studies
Several studies have investigated compounds structurally similar to 2-[(But-3-yn-2-y)amino]-1,3-thiazole-5-carboxylic acid:
- Antitumor Activity : A study focused on thiazole derivatives designed as anti-tumor agents found that certain derivatives exhibited high antiproliferative potency against leukemia cells. This suggests that similar compounds could be explored for their anticancer properties .
- Inhibition Studies : Another study highlighted the inhibition of specific biological targets by thiazole derivatives, which could provide insights into the potential applications of 2-[(But-3-yn-2-y)amino]-1,3-thiazole-5-carboxylic acid in cancer therapy and other diseases .
Comparative Analysis
The following table summarizes some thiazole derivatives and their notable biological activities:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-Amino-thiazole | Basic thiazole structure | Antimicrobial properties |
| 4-Methylthiazole | Methyl substitution | Active against various pathogens |
| 2-(Pent-enyl)thiazole | Pentenyl group | Different reactivity profile |
The unique butynyl substitution in 2-[(But-3-yn-2-y)amino]-1,3-thiazole-5-carboxylic acid may enhance its lipophilicity and alter its interaction profiles compared to other thiazole derivatives, potentially leading to improved bioavailability and targeted action in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(but-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling a thiazole-5-carboxylic acid core with a but-3-yn-2-yl amine group via amide bond formation. Key steps include:
- Step 1 : Activation of the carboxylic acid using carbodiimides (e.g., EDC or DCC) to form an active ester intermediate.
- Step 2 : Nucleophilic substitution with but-3-yn-2-yl amine under inert conditions (argon/nitrogen atmosphere) to prevent side reactions with the alkyne group.
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
- Critical Parameters : Temperature control (<40°C) preserves the alkyne functionality, while solvent choice (e.g., DMF or THF) affects reaction kinetics .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the alkyne proton (δ ~2.5 ppm) and thiazole ring protons (δ 7.0–8.5 ppm).
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₉H₈N₂O₂S: 208.0372 g/mol) .
Q. What solvent systems enhance the solubility of this compound for in vitro assays?
- Approach : The carboxylic acid group confers pH-dependent solubility. Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers (pH >6), partial deprotonation improves solubility. Co-solvents like ethanol (≤10% v/v) can aid dissolution without denaturing proteins in bioassays .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyne chain length) impact bioactivity in thiazole derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Alkyne Functionality : The but-3-yn-2-yl group may enhance membrane permeability via lipophilic interactions. Compare with shorter (propargyl) or longer (pent-4-yn-2-yl) analogs to optimize target engagement.
- Thiazole Core : Substitution at the 4-position (e.g., methyl groups) can sterically hinder or stabilize interactions with enzymatic active sites.
Q. What computational strategies predict binding modes of this compound with therapeutic targets?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., COX-2 or β-lactamases). Prioritize poses where the carboxylic acid forms hydrogen bonds with catalytic residues.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Troubleshooting Framework :
- Pharmacokinetics : Evaluate metabolic stability (e.g., liver microsomes) to identify rapid degradation (e.g., esterase cleavage).
- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability.
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to rule out promiscuity.
Methodological Considerations
Q. What protocols mitigate risks associated with the alkyne group during handling?
- Safety Measures :
- Storage : Keep under argon at –20°C to prevent oxidation.
- Reactivity : Avoid contact with heavy metals (e.g., Cu⁺) to prevent alkyne polymerization.
- Waste Disposal : Quench with aqueous FeSO₄ to neutralize reactive intermediates .
Q. How to design a stability study for this compound under physiological conditions?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
